3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is an organic compound with significant research applications. Its molecular formula is , and it possesses a molecular weight of approximately 357.27 g/mol. This compound is recognized for its potential utility in various scientific fields, particularly in pharmacology and biochemistry, due to its structural features that may influence biological activity .
The compound is classified under triazoles, a group of five-membered heterocyclic compounds containing three nitrogen atoms. It falls into the category of sulfanyl derivatives, which are characterized by the presence of a sulfur atom bonded to a carbon atom. The specific structure of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine suggests potential interactions with biological systems, making it a candidate for further research in medicinal chemistry .
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine can be represented using various chemical notation systems:
InChI=1S/C13H10Cl2N4S2/c14-9-3-1-4-10(15)8(9)7-21-13-18-17-12(19(13)16)11-5-2-6-20-11/h1-6H,7,16H2
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CS3)Cl
These representations highlight the compound's complex arrangement of atoms and functional groups that contribute to its chemical properties and potential reactivity .
The compound may undergo various chemical reactions typical for triazole derivatives:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action for 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is not fully elucidated but is hypothesized to involve:
Further studies are necessary to clarify these mechanisms through experimental data .
The physical properties of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine include:
Chemical properties include:
Additional relevant data includes stability under various conditions (light sensitivity, temperature stability) which influences storage and handling practices in laboratory settings .
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine has several potential applications in scientific research:
Ongoing research continues to explore these avenues to fully realize the compound's potential benefits in various fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: